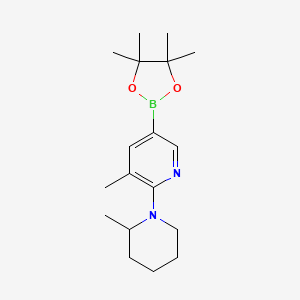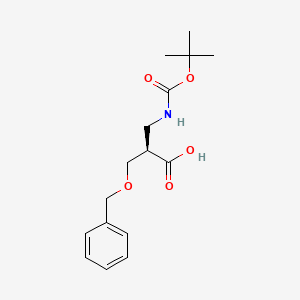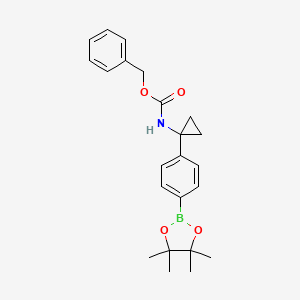
4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester” is a chemical compound with the empirical formula C19H23BO3 . It is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopropyl group attached to a phenylboronic acid pinacol ester via a carbonylamino linker . The molecular weight of the compound is 311.15 .Chemical Reactions Analysis
Boronate esters, such as this compound, are used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with an organic halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
C17H18BNO4 C_{17}H_{18}BNO_{4} C17H18BNO4
, has several unique applications in scientific research .Drug Design and Development
Boronic acids and their esters are considered valuable in the design of new drugs. They can act as boron carriers suitable for neutron capture therapy , a targeted cancer treatment. However, these compounds are marginally stable in water, and their hydrolysis is influenced by the substituents in the aromatic ring and pH levels .
Stability Studies
The stability of boronate esters like this compound in various solvents, including alcohols, is a significant area of study. Understanding their stability profiles is crucial for their application in medicinal chemistry, as it affects their storage, handling, and formulation .
Catalysis
This compound can serve as a substrate in palladium-catalyzed reactions. For instance, it can be used in the methylation of heteroaryl boronate esters, which is a critical step in the synthesis of many organic molecules .
Direcciones Futuras
The future directions of this compound could involve its use in further development and optimization of Suzuki–Miyaura coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, a key step in many organic synthesis processes . Therefore, compounds like “4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester” will continue to be of interest in the field of organic chemistry.
Mecanismo De Acción
- Suzuki–Miyaura Coupling : This reaction is a powerful method for forming carbon–carbon bonds. It brings together chemically distinct fragments using a metal catalyst. Palladium (Pd) plays a crucial role in this process. Initially, oxidative addition occurs with electrophilic organic groups, where Pd becomes oxidized by donating electrons to form a new Pd–C bond. Subsequently, transmetalation occurs with nucleophilic organic groups, which are transferred from boron (in our compound) to palladium .
Biochemical Pathways
The affected pathways include the formation of aryl–aryl bonds. By coupling aryl boronic acids (such as our compound) with aryl halides, diverse molecules can be synthesized. These pathways lead to the creation of complex organic structures with high enantioselectivity .
Propiedades
IUPAC Name |
benzyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BNO4/c1-21(2)22(3,4)29-24(28-21)19-12-10-18(11-13-19)23(14-15-23)25-20(26)27-16-17-8-6-5-7-9-17/h5-13H,14-16H2,1-4H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSWMPZPBDFVAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701109092 |
Source


|
| Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester | |
CAS RN |
1256359-24-6 |
Source


|
| Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


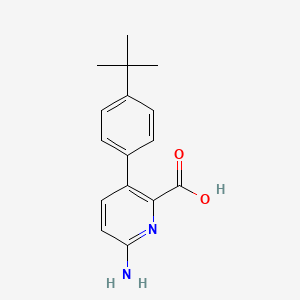

![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)

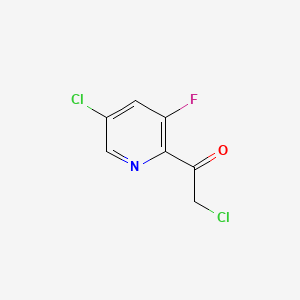

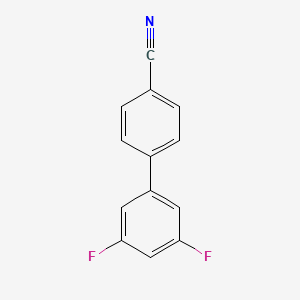
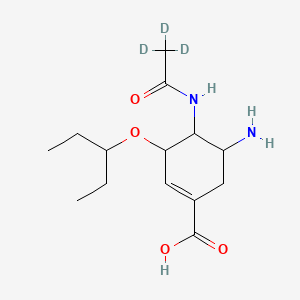
![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)
